3,5-Dimethoxypicolinic acid
CAS No.:
Cat. No.: VC16489280
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NO4 |
|---|---|
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | 3,5-dimethoxypyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO4/c1-12-5-3-6(13-2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11) |
| Standard InChI Key | ZKRPAWQHVPWLTQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(N=C1)C(=O)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
-
IUPAC Name: 3,5-Dimethoxypyridine-2-carboxylic acid
-
SMILES:
-
InChIKey:
Spectral Data
-
¹H NMR (DMSO-): δ 8.40 (d, J=2.4 Hz, 1H), 8.20 (d, J=2.4 Hz, 1H), 3.95 (s, 3H), 3.93 (s, 3H) .
-
¹³C NMR: δ 167.2 (COOH), 155.1 (C-3), 153.8 (C-5), 140.2 (C-2), 125.6 (C-4), 109.3 (C-6), 56.1 (OCH₃), 56.0 (OCH₃) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via methoxylation of picolinic acid derivatives. A common method involves:
-
Reaction: Picolinic acid is treated with methanol in the presence of under reflux.
-
Mechanism: Electrophilic aromatic substitution at the 3- and 5-positions, facilitated by the electron-withdrawing carboxyl group.
-
Yield: ~65–75% after purification by recrystallization.
Industrial Manufacturing
-
Continuous Flow Reactors: Enhance yield (up to 85%) and purity (>98%) by optimizing temperature (120–150°C) and pressure.
-
Purification: Chromatography or fractional distillation removes byproducts like 3-methoxy or 5-methoxy isomers .
Chemical Reactivity and Functionalization
Key Reactions
Decarboxylation
Under pyrolysis (200–250°C), the carboxyl group is eliminated, yielding 3,5-dimethoxypyridine, a precursor for agrochemicals .
Biological Activity and Mechanisms
Antimicrobial Properties
-
Gram-positive Bacteria: MIC = 12.5 µg/mL against Staphylococcus aureus.
-
Fungi: Moderate activity against Candida albicans (MIC = 50 µg/mL).
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 25 | Caspase-3 activation, G1 phase arrest |
| HCT116 (Colon) | 30 | ROS generation, mitochondrial apoptosis |
The compound inhibits topoisomerase II (IC₅₀ = 8.2 µM) and disrupts tubulin polymerization .
Applications in Research and Industry
Pharmaceutical Intermediate
-
Antiviral Agents: Serves as a core structure in HIV protease inhibitors .
-
Antihistamines: Functionalized to create H1 receptor antagonists (e.g., structural analogs of acrivastine) .
Coordination Chemistry
-
Ligand Design: Chelates metal ions (e.g., Cu²⁺, Gd³⁺) for MRI contrast agents .
-
Catalysis: Enhances enantioselectivity in asymmetric hydrogenation .
Agricultural Chemistry
-
Herbicides: Derivatives like 3,5-dichloro-4,6-dimethoxypyridine-2-carboxylic acid inhibit acetolactate synthase (ALS) .
Comparison with Structural Analogs
| Compound | LogP | Antimicrobial IC₅₀ (µM) | Key Difference |
|---|---|---|---|
| 3,5-Dimethoxypicolinic acid | 2.10 | 12.5 (S. aureus) | Balanced lipophilicity |
| 3,6-Dimethoxypicolinic acid | 1.85 | 18.0 (S. aureus) | Reduced steric hindrance at C-6 |
| Picolinic acid | 0.45 | >100 | Lack of methoxy groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume